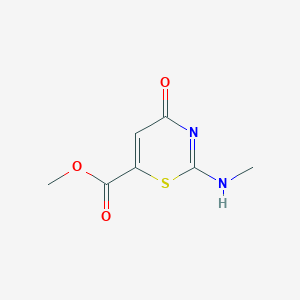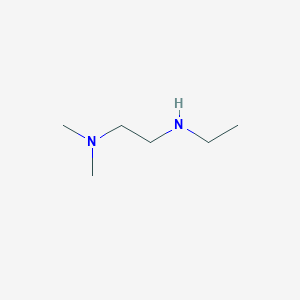
2-Ethenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethenylbenzamide, also known as N-vinyl benzamide, is a chemical compound that is widely used in scientific research. It is a monomer that is used in the synthesis of various polymers and copolymers. The compound has a wide range of applications in the field of chemistry, biology, and materials science.
Wirkmechanismus
The mechanism of action of 2-Ethenylbenzamide is not well understood. However, it is believed that the compound interacts with biomolecules such as proteins and nucleic acids. The compound has been shown to inhibit the activity of certain enzymes such as chymotrypsin and trypsin.
Biochemische Und Physiologische Effekte
2-Ethenylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. The compound has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Ethenylbenzamide in lab experiments is its versatility. The compound can be used in the synthesis of various copolymers and hydrogels, which have a wide range of applications. However, one of the limitations is the toxicity of the compound. It is important to handle the compound with care and to use appropriate protective equipment.
Zukünftige Richtungen
There are many future directions for the use of 2-Ethenylbenzamide in scientific research. One area of research is the development of new copolymers and hydrogels with improved properties. Another area of research is the development of new applications for the compound in the field of drug delivery and tissue engineering. Additionally, the mechanism of action of the compound needs to be further investigated to fully understand its potential applications.
Conclusion:
In conclusion, 2-Ethenylbenzamide is a versatile compound that has a wide range of applications in scientific research. It is used in the synthesis of various copolymers and hydrogels, which have applications in drug delivery, tissue engineering, and biosensors. The compound has various biochemical and physiological effects and has potential applications in the treatment of cancer and inflammatory diseases. There are many future directions for the use of 2-Ethenylbenzamide in scientific research, and further investigation is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 2-Ethenylbenzamide can be achieved through different methods. One of the most common methods is the reaction of benzoyl chloride with vinyl amine. The reaction is carried out in the presence of a base such as triethylamine. The product obtained is then purified through distillation or recrystallization. Another method involves the reaction of benzamide with acetylene in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-Ethenylbenzamide has a wide range of applications in scientific research. It is used in the synthesis of various copolymers such as poly(2-Ethenylbenzamide benzamide-co-acrylamide) and poly(2-Ethenylbenzamide benzamide-co-ethylene glycol dimethacrylate). These copolymers have applications in drug delivery, tissue engineering, and biosensors. 2-Ethenylbenzamide is also used in the synthesis of hydrogels, which have applications in wound healing and drug delivery.
Eigenschaften
CAS-Nummer |
16260-63-2 |
|---|---|
Produktname |
2-Ethenylbenzamide |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-ethenylbenzamide |
InChI |
InChI=1S/C9H9NO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H,1H2,(H2,10,11) |
InChI-Schlüssel |
CWIAYCPUWVIULX-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=CC=C1C(=O)N |
Kanonische SMILES |
C=CC1=CC=CC=C1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















